Glyphosate-13C is a stable, isotopically labeled analog of the broad-spectrum organophosphate herbicide glyphosate. In analytical and environmental chemistry, it serves as a highly utilized internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because native glyphosate is highly polar, zwitterionic, and prone to severe matrix suppression and metal chelation during extraction, accurate quantification requires an internal standard that perfectly mimics its physicochemical behavior [1]. By incorporating carbon-13 into the molecular backbone, Glyphosate-13C provides a distinct mass shift (+1 to +3 Da depending on the exact labeling pattern) while maintaining identical extraction recovery and ionization efficiency as the native analyte. This ensures robust isotope dilution mass spectrometry (IDMS) workflows in food safety testing, clinical biomonitoring, and soil degradation tracking [2].
Substituting Glyphosate-13C with deuterated analogs (e.g., Glyphosate-D3) or structural analogs (e.g., glufosinate) introduces severe quantitative vulnerabilities in LC-MS/MS workflows. Deuterated standards frequently exhibit a chromatographic 'isotope effect' in reversed-phase or HILIC separations, where the stronger, shorter C-D bonds cause the standard to elute slightly earlier than the native analyte [1]. This retention time shift places the internal standard in a different matrix suppression zone, negating its ability to correct for ionization variations. Furthermore, in environmental fate studies, deuterium labels are prone to in vivo hydrogen-deuterium exchange with ambient water, leading to the severe underestimation of biogenic non-extractable residues (NERs) [2]. Unlabeled structural analogs fail entirely to account for glyphosate's unique metal-binding losses during solid-phase extraction (SPE), making 13C-labeling a necessary procurement choice for high-precision quantification.
In high-resolution gradient LC-MS/MS, deuterated internal standards suffer from chromatographic shifts due to differences in vibrational frequencies between C-H and C-D bonds. Glyphosate-13C eliminates this shift, achieving perfect co-elution with native glyphosate, whereas deuterated analogs can exhibit retention time shifts of 5 to 17 seconds depending on the gradient [1]. This perfect co-elution guarantees that both the analyte and the internal standard are subjected to the exact same ion suppression or enhancement from co-eluting matrix components.
| Evidence Dimension | Retention time shift (ΔRT) relative to native analyte |
| Target Compound Data | Glyphosate-13C (ΔRT ≈ 0 seconds) |
| Comparator Or Baseline | Deuterated standards (ΔRT = 5–17 seconds earlier elution) |
| Quantified Difference | 100% elimination of chromatographic shift |
| Conditions | Gradient LC-MS/MS or HILIC separation |
Perfect co-elution prevents differential matrix suppression, which is the primary cause of quantitative failure in complex biological or environmental samples.
Glyphosate is notorious for poor recovery in complex matrices like human urine or agricultural soil due to its strong polarity and metal-chelating properties. When using Glyphosate-13C for isotope dilution mass spectrometry (IDMS), analytical methods achieve highly stable recoveries of 79.1% to 119% with coefficients of variation below 10%, effectively neutralizing matrix effects that average -14.4% to +22.2% in uncorrected samples [1]. Structural analogs or external calibration methods fail to dynamically correct for these per-sample variations, resulting in high false-negative rates or the need for labor-intensive standard addition protocols.
| Evidence Dimension | Analytical recovery and matrix effect compensation |
| Target Compound Data | IDMS with Glyphosate-13C (79.1–119% recovery, CV < 10%) |
| Comparator Or Baseline | Uncorrected external calibration (Subject to -14.4% to +22.2% matrix bias) |
| Quantified Difference | >20% improvement in accuracy and precision |
| Conditions | LC-MS/MS analysis of human urine extracts |
Eliminates the need for costly and time-consuming standard addition methods, enabling high-throughput commercial testing.
In regulatory biodegradation and lysimeter studies, tracking the fate of organic contaminants into non-extractable residues (NERs) is critical. Deuterated labels are highly susceptible to hydrogen-deuterium exchange with ambient water, leading to massive signal loss. Studies comparing 13C and D-labeled contaminants (including glyphosate) show that 13C labels retain high recovery in soil compartments (often >39% for biogenic NERs), whereas D-labeled analogs yield artificially low recoveries (<5.3%) due to isotopic dilution [1]. This makes 13C-labeling a critical requirement for accurate mass balance and differentiation of biogenic versus xenobiotic NERs.
| Evidence Dimension | Isotope recovery in soil non-extractable residues (NERs) |
| Target Compound Data | 13C-labeled tracer (>39% recovery in biologically active soil) |
| Comparator Or Baseline | D-labeled tracer (<5.3% recovery due to H/D exchange) |
| Quantified Difference | >7-fold higher isotopic retention in biological compartments |
| Conditions | Long-term soil incubation and biodegradation testing |
Ensures compliance with stringent OECD regulatory guidelines for environmental risk assessment by preventing the artificial underestimation of degradation products.
Procured as the definitive internal standard for LC-MS/MS quantification of glyphosate residues in cereals, drinking water, and hard water systems. Its perfect co-elution dynamically corrects for metal-induced signal suppression and matrix effects without requiring extensive sample cleanup [1].
Used in epidemiological and occupational health studies to quantify exposure to glyphosate in human urine. Glyphosate-13C ensures high precision despite extreme variations in urinary salt, pH, and creatinine concentrations, neutralizing matrix biases that skew uncorrected data [2].
Required for OECD-compliant soil lysimeter and biodegradation assays. The compound accurately tracks mineralization rates and differentiates harmless biogenic residues from hazardous xenobiotic non-extractable residues (NERs) without the risk of isotopic exchange inherent to deuterated standards [3].
Corrosive;Environmental Hazard